molecular formula C18H25NO5 B1609295 Doronenine CAS No. 74217-57-5

Doronenine

Cat. No. B1609295
CAS RN: 74217-57-5
M. Wt: 335.4 g/mol
InChI Key: VDHBZYVHRJQOLV-JHKFPADBSA-N
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Description

Doronenine is a compound with the molecular formula C18H25NO5 and a molecular weight of 335.3948 . It is typically found in the form of a powder .


Molecular Structure Analysis

The IUPAC Standard InChI for Doronenine is InChI=1S/C18H25NO5/c1-11-8-12 (2)18 (3,22)17 (21)23-10-14-5-4-13-6-7-15 (19 (13)14)24-16 (20)9-11/h5,9,12-13,15,22H,4,6-8,10H2,1-3H3/b11-9- . This structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Doronenine is a powder with a molecular formula of C18H25NO5 and a molecular weight of 335.40 g/mol .

Scientific Research Applications

Overview of Doronenine in Scientific Research

Doronenine, as a compound, has been subject to various scientific investigations, although specific studies directly focused on doronenine are limited. The available research encompasses a broad range of scientific applications, from understanding molecular mechanisms in pharmacology to exploring its potential therapeutic uses.

Pharmacological Mechanisms and Interactions

A significant area of research involving doronenine centers on its pharmacological actions and interactions within biological systems. For instance, studies have delved into how doronenine and similar compounds bind to neurotransmitter receptors in the brain, revealing insights into their potential effects on neurological functions. Research in this domain is critical for developing new therapeutic approaches for neurological and psychiatric disorders.

Potential Therapeutic Applications

The therapeutic potential of doronenine is another focal point of scientific research. Investigations have aimed to understand how doronenine might be used in treating various medical conditions. This includes exploring its efficacy and mechanisms of action in disease models, thereby contributing to the development of new medical treatments.

Challenges and Future Directions

A key challenge in researching doronenine is the complexity of its interactions in biological systems, which requires intricate experimental designs and advanced analytical methods. Future research is likely to focus on more targeted investigations, such as its role in specific diseases or its potential as a novel therapeutic agent.

References

Safety And Hazards

When handling Doronenine, it’s important to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. If contact occurs, it’s recommended to flush the area with plenty of water and consult a doctor .

properties

IUPAC Name

(1R,4E,7R,8R,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadeca-4,12-diene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h4,9,12,14,16,22H,5-8,10H2,1-3H3/b11-9+/t12-,14-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHBZYVHRJQOLV-JHKFPADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225210
Record name Doronenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doronenine

CAS RN

74217-57-5
Record name Doronenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074217575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doronenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORONENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UOP1JUG3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
K Le Roux, AA Hussein, N Lall - Journal of ethnopharmacology, 2011 - Elsevier
… activity of doronenine. Vero cells were less susceptible to the influence of doronenine and … Madurensine and doronenine exhibited an estimated IC 50 value of 7443.69 ± 1.17 and …
Number of citations: 17 www.sciencedirect.com
H Stoeckli-Evans - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
… -ring of bulgarsenine and doronenine are compared in Table … (13), which are identical to those in doronenine. As the final atomic … O(18) is 3.17A, compared to 3.34A in doronenine. This …
Number of citations: 14 scripts.iucr.org
K Le Roux - 2011 - repository.up.ac.za
… doronenine, from the alkaloidal fraction of the ethanolic extract of the leaves. It was found that doronenine … higher than 100 for madurensine and higher than 30 for doronenine. Although …
Number of citations: 1 repository.up.ac.za
H Wiedenfeld, E Roeder - Scientia pharmaceutica, 2000 - mdpi.com
… Furthermore, the PA Doriasenine (3) is structurally very similar to the Doronenine (3) found … , are precursors of the macrocyclic Doronenine on account of the biosynthetic pathway of the …
Number of citations: 11 www.mdpi.com
JM Pasteels, S Dobler, M Rowell-Rahier… - Journal of Chemical …, 1995 - Springer
… doronenine as the major constituent and also contained in their body significant amounts of bulgarsenine, the major constituent of S. nemorensis. Only traces of bulgarsenine were …
Number of citations: 66 link.springer.com
A Ehmke, M Rahier, JM Pasteels, C Theuring… - Journal of chemical …, 1999 - Springer
… nemorensis sequester doronenine N-oxide, accompanied by a smaller proportion of its 1-2 … The preferential sequestration of the 1-2 unsaturated doronenine N-oxide is remarkable …
Number of citations: 17 link.springer.com
H Wiedenfeld, A Kirfel, E Röder, G Will - Phytochemistry, 1983 - Elsevier
… and of 1.34 and 1.46A in doronenine. respectively. In the same way, the carbonyl bonds C15-O-4 are somewhat shortened showing 1.20 and 1.23 A in doronenine. The second ester …
Number of citations: 7 www.sciencedirect.com
JM Pasteels, T Hartmann - New developments in the biology of …, 2004 - brill.com
… nemorensis is bulgarsenine, an ester of the 1,2-saturated necine base, platynecine, accompanied by traces ofthe doronenine, the respective I,2-unsaturated derivative (Fig. 2). Senecio …
Number of citations: 16 brill.com
JM Pasteels, M Rowell-Rahier, A EHMKEº… - Biology of …, 1996 - core.ac.uk
… and fed with Senecio nemorensis contained in their secretion doronenine as the major constituent, but only traces of bulgarsenine. The reverse proportion was found in the leaves of S. …
Number of citations: 28 core.ac.uk
T Hartmann, L Witte, A Ehmke, C Theuring… - Phytochemistry, 1997 - Elsevier
Pyrrolizidine alkaloids (PAs) are assumed to function as plant defence compounds against herbivory. A number of adapted insects are known to sequester plant derived PAs for their …
Number of citations: 67 www.sciencedirect.com

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